molecular formula C6H7BrClFN2 B1340929 (2-Bromo-4-fluorophenyl)hydrazine hydrochloride CAS No. 571170-91-7

(2-Bromo-4-fluorophenyl)hydrazine hydrochloride

Cat. No. B1340929
M. Wt: 241.49 g/mol
InChI Key: GZLAVOAEBCYAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related hydrazine derivatives typically involves multiple steps, including acylation, chlorination, hydrolysis, diazotization, and reduction reactions. For instance, the synthesis of 4-chloro-2-fluorophenylhydrazine, a compound with a similar halogen substitution pattern to (2-Bromo-4-fluorophenyl)hydrazine hydrochloride, was achieved using 2-fluoroaniline as the starting material, followed by acylation and chlorination to obtain the intermediate 4-chloro-2-fluoroaniline. This intermediate was then converted to the target hydrazine through diazotization and reduction, with a high yield and purity .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is characterized by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, and in some cases, by single crystal X-ray diffraction. For example, the crystal structure of a bromophenyl hydrazine derivative was determined, showing the orientation of benzene rings and the presence of intermolecular hydrogen bonds and van der Waals contacts . These techniques could be applied to determine the molecular structure of (2-Bromo-4-fluorophenyl)hydrazine hydrochloride.

Chemical Reactions Analysis

Hydrazine derivatives can undergo various chemical reactions. For instance, they can react with bromine chloride in a titrimetric determination, where they undergo a 4-electron change . This suggests that (2-Bromo-4-fluorophenyl)hydrazine hydrochloride could potentially participate in redox reactions or serve as a reagent in analytical chemistry.

Physical and Chemical Properties Analysis

The physical properties such as melting point and yield are important for assessing the purity and stability of the synthesized compounds. The melting point of 4-chloro-2-fluorophenylhydrazine was reported to be in the range of 59-60°C, with a high yield, indicating a successful synthesis and potential for industrial application . The chemical properties, including reactivity and interaction with other molecules such as DNA, can be investigated through theoretical methods like DFT and experimental techniques like UV-visible spectroscopy and cyclic voltammetry .

Scientific Research Applications

Environmental Sensing and Biological Applications

A significant application of hydrazine derivatives includes the development of fluorescent probes for detecting hydrazine in environmental and biological samples. For instance, a study introduced a ratiometric fluorescent probe designed for N2H4 detection, showcasing its utility in measuring hydrazine levels in water systems and biological contexts, such as HeLa cells and zebrafish. This probe exhibits low cytotoxicity, reasonable cell permeability, and a large Stokes shift, emphasizing its potential for environmental monitoring and fluorescent imaging in biological research (Zhu et al., 2019).

Organic Synthesis

Molecular Docking and Dynamics Simulation

Hydrazine derivatives are utilized in computational studies for understanding molecular interactions and reactivity. A study focusing on hydrazino methyl-4H-chromen-4-one derivatives explored their structural and reactivity properties through wavefunction-dependent properties, molecular docking, and dynamics simulation studies. This research provides insights into the chemical reactivity, stability, and potential biological activities of hydrazine derivatives, underscoring their utility in drug design and material science (Mary et al., 2021).

Antimicrobial and Antitumor Studies

Derivatives of hydrazine, synthesized through various chemical reactions, have been evaluated for their antimicrobial and antitumor activities. These studies contribute to the development of new therapeutic agents, demonstrating the versatility of hydrazine derivatives in medicinal chemistry. For instance, certain synthesized compounds showed significant inhibitory effects on tumor cell lines, presenting a potential avenue for the development of new cancer treatments (Flefel et al., 2015).

Safety And Hazards

“(2-Bromo-4-fluorophenyl)hydrazine hydrochloride” is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, serious eye irritation, and an allergic skin reaction . It is also suspected of causing cancer .

properties

IUPAC Name

(2-bromo-4-fluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLAVOAEBCYAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585868
Record name (2-Bromo-4-fluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-4-fluorophenyl)hydrazine hydrochloride

CAS RN

571170-91-7
Record name (2-Bromo-4-fluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromo-4-fluorophenyl)hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.